N-[3-(3-ethyl-3-methylmorpholin-4-yl)-3-oxopropyl]benzenesulfonamide
Description
N-[3-(3-ethyl-3-methylmorpholin-4-yl)-3-oxopropyl]benzenesulfonamide is a complex organic compound that features a morpholine ring substituted with ethyl and methyl groups, a propyl chain with a ketone group, and a benzenesulfonamide moiety
Properties
IUPAC Name |
N-[3-(3-ethyl-3-methylmorpholin-4-yl)-3-oxopropyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-3-16(2)13-22-12-11-18(16)15(19)9-10-17-23(20,21)14-7-5-4-6-8-14/h4-8,17H,3,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHFDTWZWVSFQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COCCN1C(=O)CCNS(=O)(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-ethyl-3-methylmorpholin-4-yl)-3-oxopropyl]benzenesulfonamide typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethylene glycol with methylamine under acidic conditions.
Substitution Reactions: The ethyl and methyl groups are introduced to the morpholine ring through alkylation reactions using appropriate alkyl halides.
Formation of the Propyl Chain with a Ketone Group: This step involves the reaction of the substituted morpholine with a propionyl chloride to introduce the propyl chain and the ketone group.
Sulfonamide Formation: The final step involves the reaction of the intermediate product with benzenesulfonyl chloride in the presence of a base such as pyridine to form the desired benzenesulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-ethyl-3-methylmorpholin-4-yl)-3-oxopropyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfonamide group.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-[3-(3-ethyl-3-methylmorpholin-4-yl)-3-oxopropyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways in cells.
Biological Research: It is used in studies involving enzyme inhibition, particularly carbonic anhydrase IX, which is overexpressed in certain cancer cells.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(3-ethyl-3-methylmorpholin-4-yl)-3-oxopropyl]benzenesulfonamide involves the inhibition of specific enzymes such as carbonic anhydrase IX. This enzyme is involved in regulating pH in cells, and its inhibition can lead to apoptosis in cancer cells . The compound binds to the active site of the enzyme, preventing its normal function and leading to cellular effects such as reduced proliferation and increased cell death.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 1-tosyl-1H-imidazole
- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
- 1-ethyl-4-tosylpiperazine
Uniqueness
N-[3-(3-ethyl-3-methylmorpholin-4-yl)-3-oxopropyl]benzenesulfonamide is unique due to its specific substitution pattern on the morpholine ring and the presence of both a ketone group and a benzenesulfonamide moiety. This combination of functional groups provides it with distinct chemical reactivity and biological activity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
